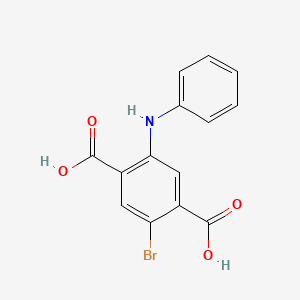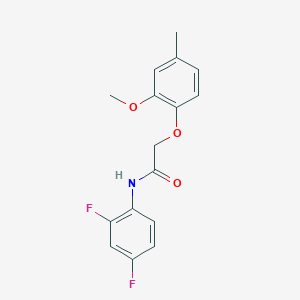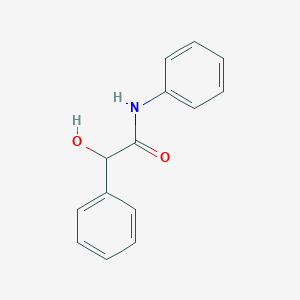
2-Hydroxy-N,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N,2-diphenylacetamide is an organic compound with the molecular formula C14H13NO2. It is known for its unique structural features, which include a hydroxyl group and two phenyl groups attached to an acetamide backbone. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N,2-diphenylacetamide typically involves the reaction of 2-hydroxy-2,2-diphenylacetohydrazide with cyclic ketones and mercaptoalkanoic acids. This reaction is carried out in a one-pot procedure, resulting in the formation of the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-N,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted acetamides, ketones, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxy-N,2-diphenylacetamide has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimycobacterial activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The compound’s hydroxyl and phenyl groups play a crucial role in binding to target enzymes, thereby disrupting their normal function .
Comparaison Avec Des Composés Similaires
N-hydroxy-2,2-diphenylacetamide: Known for its histone deacetylase inhibitory activity.
2-Hydroxy-2,2-diphenylacetohydrazide: Used as a precursor in the synthesis of various derivatives.
2-Hydroxy-N-(4-morpholinyl)-2,2-diphenylacetamide: Another derivative with potential biological activity.
Uniqueness: 2-Hydroxy-N,2-diphenylacetamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of a hydroxyl group and two phenyl groups attached to an acetamide backbone makes it a versatile compound in both chemical synthesis and biological research .
Propriétés
Numéro CAS |
4410-33-7 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-hydroxy-N,2-diphenylacetamide |
InChI |
InChI=1S/C14H13NO2/c16-13(11-7-3-1-4-8-11)14(17)15-12-9-5-2-6-10-12/h1-10,13,16H,(H,15,17) |
Clé InChI |
FJTANQWQWSXWTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


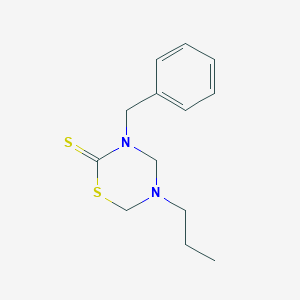

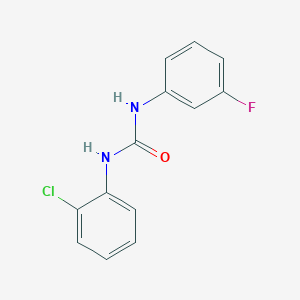


![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
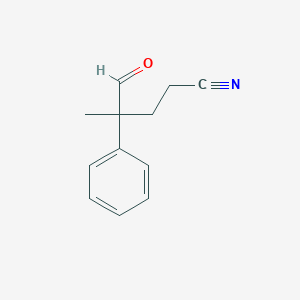
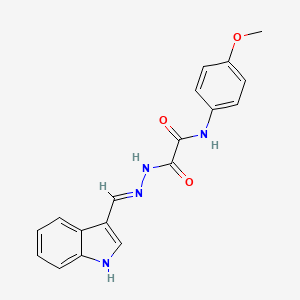

![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)

